cis-2-Amino-2-methyl-cyclopentanecarboxylic acid hydrochloride
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Overview
Description
cis-2-Amino-2-methyl-cyclopentanecarboxylic acid hydrochloride: is a chemical compound with the molecular formula C7H14ClNO2 It is a derivative of cyclopentanecarboxylic acid, featuring an amino group and a methyl group in the cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Amino-2-methyl-cyclopentanecarboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with methylamine, followed by the introduction of a carboxyl group through a series of steps involving oxidation and reduction reactions. The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: cis-2-Amino-2-methyl-cyclopentanecarboxylic acid hydrochloride is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: In biological research, this compound is studied for its interactions with enzymes and receptors, providing insights into its potential as a biochemical tool or therapeutic agent.
Medicine: The compound’s structural similarity to certain neurotransmitters and amino acids makes it a candidate for research in neuropharmacology and the development of drugs targeting neurological disorders.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of various fine chemicals.
Mechanism of Action
The mechanism of action of cis-2-Amino-2-methyl-cyclopentanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
- cis-2-Aminocycloheptanecarboxylic acid hydrochloride
- cis-2-Amino-cyclohexanecarboxylic acid amide hydrochloride
- cis-2-Aminomethyl-cyclohexanol hydrochloride
Uniqueness: cis-2-Amino-2-methyl-cyclopentanecarboxylic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cis configuration and the presence of both an amino and a methyl group make it a versatile compound for various research applications, distinguishing it from other similar compounds.
Biological Activity
Overview
cis-2-Amino-2-methyl-cyclopentanecarboxylic acid hydrochloride , also known as ACPT-II , is a cyclic amino acid derivative that has garnered attention in various fields of biological research due to its unique structural properties and biological activities. This compound is particularly noted for its interactions with neurotransmitter systems, specifically the GABAergic pathway, and its potential therapeutic applications in neurology and virology.
- Molecular Formula : C7H13ClN2O2
- Molecular Weight : 178.64 g/mol
- IUPAC Name : (1R,2S)-2-amino-2-methylcyclopentanecarboxylic acid hydrochloride
- CAS Number : 756450-21-8
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems:
- GABAergic Modulation : The compound enhances GABA receptor activity, which plays a crucial role in neuronal inhibition and maintaining the balance between excitation and inhibition in the central nervous system (CNS) . This modulation can lead to anxiolytic effects and is being studied for potential therapeutic applications in anxiety disorders.
- Interaction with Glutamate Receptors : It has been identified as a selective agonist for group III metabotropic glutamate receptors, which are implicated in various neurological functions including synaptic plasticity, learning, and memory . This interaction suggests potential applications in treating neurodegenerative diseases where glutamate signaling is disrupted.
- Antiviral Activity : The compound has been investigated for its role as a precursor in synthesizing hepatitis C virus (HCV) NS3/4A protease inhibitors, indicating its potential in antiviral therapies . Its mechanism involves inhibiting viral replication by interacting with the NS3/4A protease.
In Vitro Studies
- Neuronal Cell Lines : In studies involving neuronal cell lines, this compound demonstrated a dose-dependent increase in GABAergic activity, leading to enhanced neuronal survival under stress conditions .
- Glutamate-Induced Excitotoxicity : The compound was shown to protect against glutamate-induced excitotoxicity in cultured neurons, suggesting its potential as a neuroprotective agent .
In Vivo Studies
- Animal Models : In spontaneously hypertensive rats, administration of this compound resulted in significant diuretic effects and renal vasodilation, indicating its potential cardiovascular benefits .
- HCV Infection Models : In animal models of HCV infection, derivatives synthesized from this compound exhibited antiviral properties by significantly reducing viral load and improving liver function markers .
Comparative Analysis with Related Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
cis-1-Amino-indan-2-carboxylic acid hydrochloride | Indan derivative | Neuroprotective effects |
cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride | Cyclopentane derivative | GABA receptor modulation |
ACPT-I (meso-cis ACPT) | Tricarboxylic acid derivative | Selective mGluR agonist |
Properties
IUPAC Name |
(1R,2S)-2-amino-2-methylcyclopentane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(8)4-2-3-5(7)6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H/t5-,7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBCCMLFYBOWSD-KQBMADMWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCC[C@H]1C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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